

Spectroscopic data for Isosulfamethoxazole (NMR, IR, MS)

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Compound of Interest

Compound Name: *Isosulfamethoxazole*

CAS No.: *17103-52-5*

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An In-Depth Technical Guide to the Spectroscopic Characterization of **Isosulfamethoxazole**

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Abstract

Isosulfamethoxazole (commonly known as Sulfamethoxazole) is a widely used sulfonamide antibiotic essential in treating various bacterial infections.[1] Its efficacy and safety are intrinsically linked to its precise molecular structure and purity. This technical guide provides a comprehensive overview of the core spectroscopic techniques—Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS)—used for the definitive structural elucidation and quality control of **Isosulfamethoxazole**. Authored from the perspective of a senior application scientist, this document delves into the theoretical underpinnings of each method, presents detailed experimental protocols, and offers expert interpretation of the spectral data. The guide is intended for researchers, quality control analysts, and drug development professionals who require a robust understanding of how to apply these analytical techniques for the unequivocal identification and characterization of **Isosulfamethoxazole**.

Molecular Structure and Spectroscopic Correlation

A foundational understanding of the **Isosulfamethoxazole** structure is paramount for accurate spectral interpretation. The molecule consists of a 4-aminobenzenesulfonamide core linked to a 5-methylisoxazole ring.[1] This unique combination of functional groups gives rise to a distinct spectroscopic fingerprint.

The molecular formula is $C_{10}H_{11}N_3O_3S$, with a monoisotopic mass of approximately 253.05 Da. [2]

Caption: Figure 1. Chemical Structure of **Isosulfamethoxazole**

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful technique for elucidating the carbon-hydrogen framework of organic molecules. For **Isosulfamethoxazole**, both 1H and ^{13}C NMR are employed to confirm the connectivity and chemical environment of every atom in the structure.

1H NMR Spectroscopy Analysis

Proton NMR (1H NMR) provides information on the number of different types of protons, their electronic environments, and their proximity to other protons.

The choice of solvent is critical. Deuterated dimethyl sulfoxide (DMSO- d_6) is the preferred solvent for **Isosulfamethoxazole**. [3]

- Causality: **Isosulfamethoxazole** has moderate polarity and contains two acidic N-H protons (amine and sulfonamide). DMSO- d_6 is a polar aprotic solvent that readily dissolves the compound and, importantly, slows down the rate of proton exchange for the N-H groups, allowing them to be observed as distinct, often broad, signals in the spectrum. [4] Using solvents like D_2O would lead to the rapid exchange and disappearance of these signals.
- Sample Preparation: Accurately weigh approximately 5-10 mg of **Isosulfamethoxazole** and dissolve it in ~0.7 mL of DMSO- d_6 in a standard 5 mm NMR tube.
- Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer equipped with a standard broadband probe. [3]

- Acquisition Parameters:
 - Temperature: Set the probe temperature to 25 °C (298 K).
 - Pulse Program: Use a standard single-pulse (zg30) sequence.
 - Sweep Width: Acquire data over a spectral width of approximately 16 ppm.
 - Number of Scans: Collect 16-32 scans to achieve an adequate signal-to-noise ratio.
 - Relaxation Delay (d1): Use a relaxation delay of 2-5 seconds to ensure quantitative integration.
- Processing: Process the Free Induction Decay (FID) with an exponential line broadening of 0.3 Hz. Reference the spectrum to the residual DMSO solvent peak at δ 2.50 ppm.

Table 1: ^1H NMR Spectroscopic Data for **Isosulfamethoxazole** (400 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Interpretation
~10.9	Broad Singlet	1H	-SO ₂ NH-	The downfield shift is characteristic of an acidic sulfonamide proton. Broadness is due to quadrupolar coupling with the adjacent nitrogen and potential slow exchange.[5]
~7.50	Doublet (d)	2H	H-2', H-6'	These protons are ortho to the electron-withdrawing sulfonyl group, causing a significant downfield shift. They appear as a doublet due to coupling with H-3'/H-5'.
~6.60	Doublet (d)	2H	H-3', H-5'	These protons are ortho to the electron-donating amino group (-NH ₂), which shields them and shifts them upfield relative to

Chemical Shift (δ , ppm)	Multiplicity	Integration	Assignment	Interpretation
				H-2'/H-6'. They appear as a doublet due to coupling with H-2'/H-6'.
~6.10	Singlet	1H	H-4	This lone proton on the isoxazole ring is in a unique electronic environment and appears as a sharp singlet as it has no adjacent protons to couple with.
~5.95	Broad Singlet	2H	-NH ₂	The primary amine protons are shifted downfield due to their attachment to the aromatic ring. The signal is often broad and integrates to 2H.[5]

| ~2.30 | Singlet | 3H | -CH₃ | The methyl group protons on the isoxazole ring are magnetically equivalent and have no adjacent protons, resulting in a sharp singlet signal. |

¹³C NMR Spectroscopy Analysis

Carbon NMR (¹³C NMR) provides a direct map of the carbon skeleton, with each unique carbon atom typically producing a distinct signal.

- Sample Preparation: Use the same sample prepared for ^1H NMR analysis.
- Instrumentation: Utilize the same NMR spectrometer.
- Acquisition Parameters:
 - Pulse Program: Use a standard proton-decoupled pulse sequence (e.g., zgpg30) to ensure each carbon signal appears as a singlet.
 - Sweep Width: Acquire data over a spectral width of approximately 220-240 ppm.
 - Number of Scans: Collect a significantly higher number of scans (e.g., 1024 or more) compared to ^1H NMR due to the low natural abundance of the ^{13}C isotope.
- Processing: Process the FID with an exponential line broadening of 1-2 Hz. Reference the spectrum to the DMSO- d_6 solvent peak at δ 39.52 ppm.

Table 2: ^{13}C NMR Spectroscopic Data for **Isosulfamethoxazole** (100 MHz, DMSO- d_6)

Chemical Shift (δ , ppm)	Assignment	Interpretation
~169.5	C-5	The carbon of the isoxazole ring attached to the methyl group and the ring oxygen is significantly deshielded.
~157.5	C-3	The isoxazole carbon attached to the sulfonamide nitrogen is also highly deshielded.
~152.0	C-4'	This aromatic carbon is attached to the electron-donating amino group, resulting in a downfield shift.
~129.0	C-1'	The ipso-carbon attached to the sulfonyl group. Its signal can sometimes be broader or of lower intensity.
~128.5	C-2', C-6'	Aromatic carbons ortho to the sulfonyl group.
~113.0	C-3', C-5'	Aromatic carbons ortho to the amino group, shielded relative to C-2'/C-6'.
~96.0	C-4	The lone CH carbon on the isoxazole ring appears at a characteristic upfield position for a heterocyclic aromatic CH.

| ~12.0 | -CH₃ | The methyl carbon signal appears in the typical upfield aliphatic region. |

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. It is an excellent, rapid technique for confirming the presence of key structural motifs.

The solid-state Potassium Bromide (KBr) pellet method is a common and reliable choice for acquiring the IR spectrum of a crystalline powder like **Isosulfamethoxazole**.

- **Causality:** This method minimizes interfering signals that would arise from a solvent. It produces a high-quality spectrum representative of the compound in its solid state, where intermolecular interactions like hydrogen bonding are present and can influence peak positions and shapes.[6] An alternative, Attenuated Total Reflectance (ATR), is faster but may result in slight peak shifts and intensity differences compared to the transmission KBr method.
- **Sample Preparation:** Grind 1-2 mg of **Isosulfamethoxazole** with ~100 mg of dry, spectroscopic-grade KBr powder using an agate mortar and pestle until a fine, homogeneous powder is obtained.
- **Pellet Formation:** Transfer the powder to a pellet press and apply several tons of pressure to form a transparent or translucent pellet.
- **Data Acquisition:** Place the KBr pellet in the sample holder of an FTIR spectrometer.
- **Scan Parameters:** Acquire the spectrum from 4000 cm^{-1} to 400 cm^{-1} . Co-add 16-32 scans at a resolution of 4 cm^{-1} to improve the signal-to-noise ratio. A background spectrum of the empty sample compartment should be acquired and automatically subtracted.

Table 3: Key IR Absorption Bands for **Isosulfamethoxazole** (KBr Pellet)

Frequency (cm ⁻¹)	Intensity	Functional Group Vibration	Interpretation
3470 & 3380	Medium-Strong	N-H Asymmetric & Symmetric Stretch	These two distinct peaks are the hallmark of a primary amine (-NH₂) group.[7][8]
3290	Medium, Broad	N-H Stretch (Sulfonamide)	The single N-H bond of the sulfonamide appears as a broader band, often shifted to lower frequency due to hydrogen bonding in the solid state.
1620	Strong	N-H Scissoring (Bending)	This absorption is characteristic of the bending vibration of the primary amine group.
1595 & 1500	Strong	C=C Aromatic Ring Stretch	These strong absorptions confirm the presence of the benzene ring.
1330	Very Strong	S=O Asymmetric Stretch	The asymmetric stretch of the sulfonyl group is one of the most intense and characteristic peaks in the spectrum.[7]
1150	Very Strong	S=O Symmetric Stretch	The corresponding symmetric stretch of the sulfonyl group is also very strong and, together with the

Frequency (cm ⁻¹)	Intensity	Functional Group Vibration	Interpretation
			asymmetric band, provides definitive evidence for the -SO ₂ - group.[7]

| 900-650 | Medium-Strong | C-H Out-of-Plane Bending | The pattern in this "fingerprint" region can provide information about the substitution pattern of the aromatic ring (in this case, 1,4-disubstituted). |

Mass Spectrometry (MS)

Mass spectrometry provides the exact molecular weight and, through fragmentation analysis, invaluable information about the molecule's substructures.

Electrospray Ionization (ESI) is the preferred ionization method for a moderately polar and thermally labile molecule like **Isosulfamethoxazole**.

- Causality: ESI is a "soft" ionization technique that typically generates an intact protonated molecule, [M+H]⁺, with minimal in-source fragmentation.[1] This allows for the unambiguous determination of the molecular weight. Subsequent fragmentation for structural analysis is then achieved in a controlled manner using tandem mass spectrometry (MS/MS), where the [M+H]⁺ ion is isolated and fragmented by collision-induced dissociation (CID).
- Sample Preparation: Prepare a dilute solution of **Isosulfamethoxazole** (~1-10 µg/mL) in a suitable solvent system, such as 50:50 acetonitrile:water with 0.1% formic acid. The formic acid aids in protonation.
- Instrumentation: Use a tandem mass spectrometer (e.g., Q-TOF or Triple Quadrupole) equipped with an ESI source.
- MS1 (Full Scan) Parameters:
 - Ionization Mode: Positive ion mode.

- Mass Range: Scan from m/z 50 to 500 to observe the protonated molecule.
- Source Conditions: Optimize capillary voltage (~3.0 kV) and desolvation temperature (~350 °C).[1]
- MS2 (Product Ion Scan) Parameters:
 - Precursor Ion: Isolate the $[M+H]^+$ ion at m/z 254.
 - Collision Energy: Apply a ramp of collision energies (e.g., 10-40 eV) to induce fragmentation.
 - Mass Range: Scan the resulting fragment ions.

Table 4: Key Mass Spectrometry Data for **Isosulfamethoxazole** (ESI+)

m/z	Ion Assignment	Interpretation
254	$[M+H]^+$	The protonated molecular ion, confirming the molecular weight of 253 Da.[1]
156	$[C_6H_6NO_2S]^+$	This is the most characteristic fragment, resulting from the cleavage of the S-N bond, forming the stable 4-aminobenzenesulfonyl cation. [9]
108	$[C_6H_6NO]^+$	A subsequent loss of SO from the m/z 156 fragment.[1]

| 92 | $[C_6H_6N]^+$ | Represents the aniline cation, formed by the cleavage of the C-S bond.[2][9] |

The fragmentation of **Isosulfamethoxazole** is highly predictable and serves as a structural confirmation. The primary cleavage occurs at the relatively weak sulfonamide S-N bond.

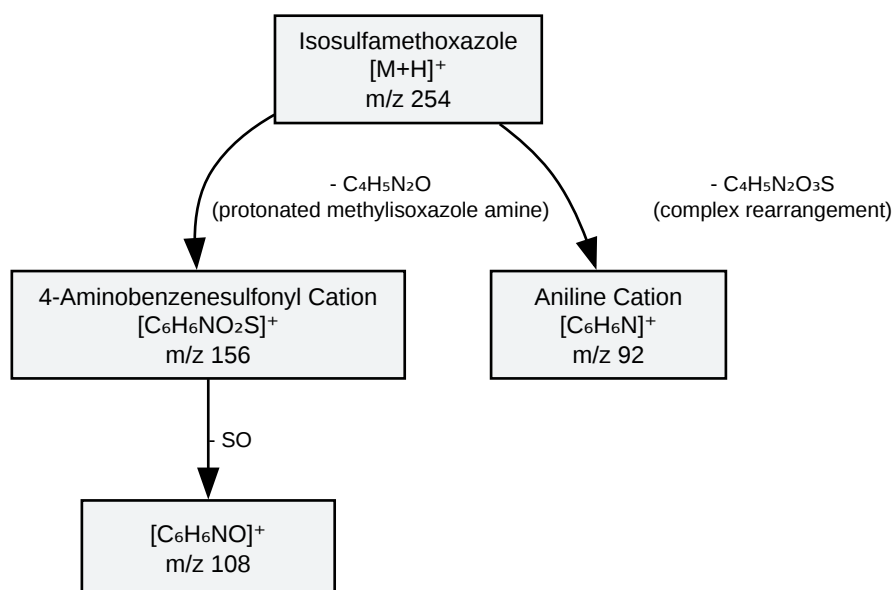


Figure 2. Proposed ESI-MS/MS Fragmentation of Isosulfamethoxazole

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Caption: Figure 2. Proposed ESI-MS/MS Fragmentation of **Isosulfamethoxazole**

Integrated Spectroscopic Analysis Workflow

No single technique provides the complete picture. True structural confirmation comes from the synergistic integration of all spectroscopic data. The workflow below illustrates how these techniques are logically combined to provide an unambiguous structural assignment.

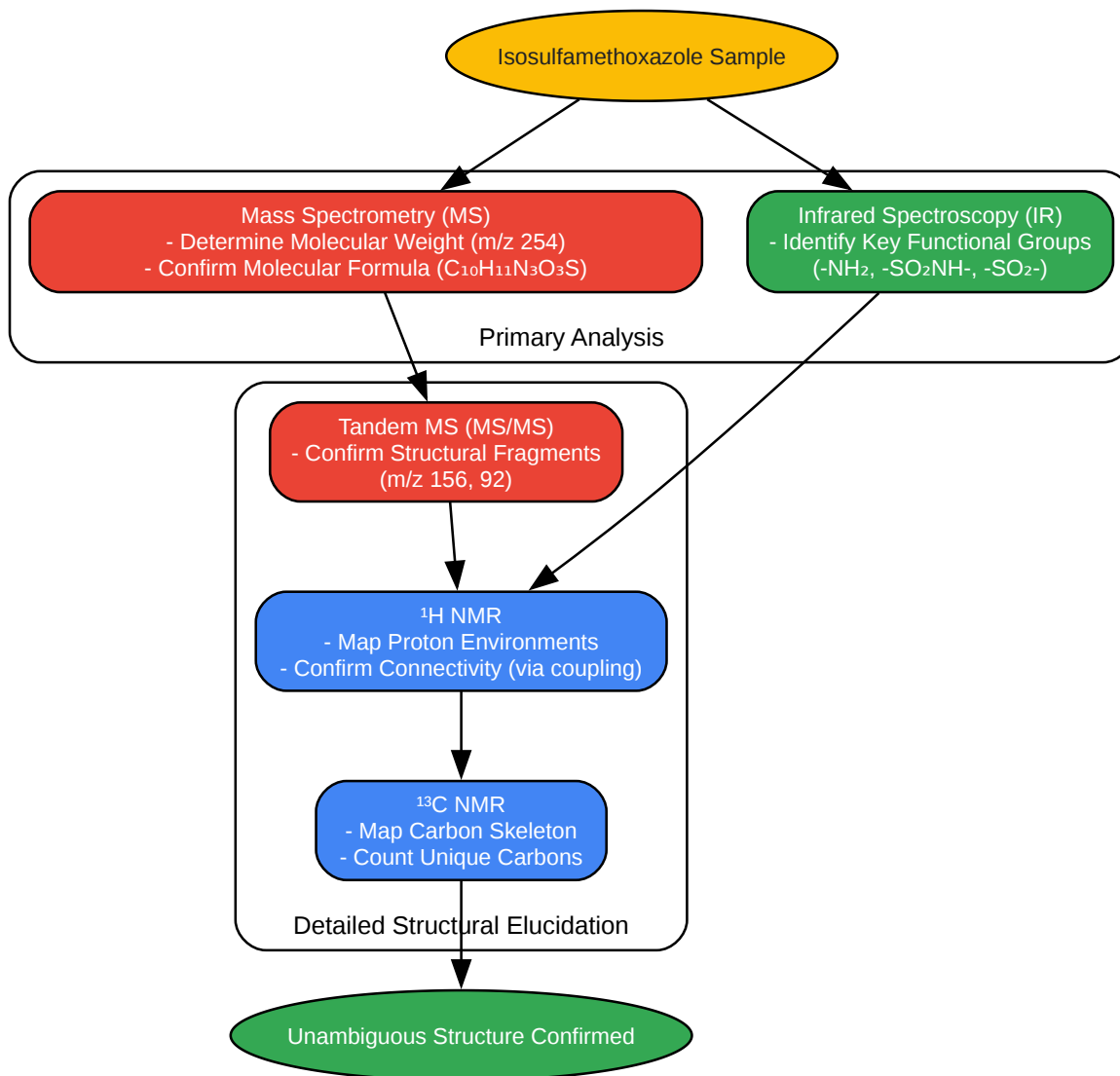


Figure 3. Integrated Workflow for Structural Confirmation

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